molecular formula C24H34ClNO3 B13782244 N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride CAS No. 67196-18-3

N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride

Cat. No.: B13782244
CAS No.: 67196-18-3
M. Wt: 420.0 g/mol
InChI Key: LKNRLMWCFGYFEA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride is a synthetic organic compound. It belongs to the class of amines and is characterized by its complex molecular structure, which includes multiple phenyl groups and an ethoxyformyloxy moiety. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride typically involves multiple steps, including the formation of the amine group, the introduction of phenyl groups, and the addition of the ethoxyformyloxy moiety. Common reagents used in the synthesis may include dimethylamine, benzene derivatives, and ethyl formate. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3,3-diphenylpropylamine hydrochloride
  • N,N-Dimethyl-3,3-diphenyl-4-hydroxy-1-methylhexylamine hydrochloride

Uniqueness

N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride is unique due to the presence of the ethoxyformyloxy moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific research applications and industrial processes.

Properties

CAS No.

67196-18-3

Molecular Formula

C24H34ClNO3

Molecular Weight

420.0 g/mol

IUPAC Name

(5-ethoxycarbonyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride

InChI

InChI=1S/C24H33NO3.ClH/c1-6-22(28-23(26)27-7-2)24(18-19(3)25(4)5,20-14-10-8-11-15-20)21-16-12-9-13-17-21;/h8-17,19,22H,6-7,18H2,1-5H3;1H

InChI Key

LKNRLMWCFGYFEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)OCC.[Cl-]

Origin of Product

United States

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